molecular formula C8H15N5 B13312671 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13312671
M. Wt: 181.24 g/mol
InChI Key: XWTFNXPWGHYDCK-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylpiperidine with 1H-1,2,4-triazole-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with 1-methylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-(4-Methylpiperidin-1-yl)aniline
  • (1-Methylpiperidin-4-yl)methanol

Uniqueness

1-(1-Methylpiperidin-4-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a piperidine ring and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-10-8(9)11-13/h6-7H,2-5H2,1H3,(H2,9,11)

InChI Key

XWTFNXPWGHYDCK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=NC(=N2)N

Origin of Product

United States

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